2-Fluoro-4-(propan-2-yl)benzoic acid
Description
Significance of Fluorinated Benzoic Acid Derivatives in Advanced Chemical Synthesis and Medicinal Chemistry
Fluorinated benzoic acid derivatives are a critically important class of compounds in the fields of medicinal chemistry and advanced chemical synthesis. researchgate.netkaibangchem.com The inclusion of fluorine atoms into organic molecules can profoundly influence their physicochemical properties. mdpi.com In medicinal chemistry, this strategic fluorination can enhance a drug's metabolic stability, binding affinity to target proteins, and lipophilicity, which affects its absorption and distribution in the body. mdpi.comontosight.ai Consequently, fluorinated compounds are integral to a significant portion of commercially available pharmaceuticals, including anti-inflammatory and anti-cancer agents. kaibangchem.commdpi.com
In the realm of advanced chemical synthesis, fluorobenzoic acids serve as versatile building blocks. kaibangchem.com Their unique reactivity allows them to be used as precursors or key intermediates in the synthesis of complex pharmaceuticals, agrochemicals like herbicides and insecticides, and specialty materials such as fluorinated plastics and resins. kaibangchem.comontosight.ai The presence of the fluorine atom can direct the course of chemical reactions and stabilize or activate certain parts of the molecule for further transformation. chemrevlett.com Furthermore, fluorinated benzoic acids are widely used as chemical tracers in geothermal and oilfield applications due to their stability and low detection limits. nih.gov
Structural Features and Chemical Uniqueness of the 2-Fluoro-4-(propan-2-yl)benzoic acid Framework
This compound is a disubstituted benzoic acid with the chemical formula C10H11FO2. sigmaaldrich.com Its structure consists of a central benzene (B151609) ring to which a carboxylic acid group (-COOH), a fluorine atom (-F), and an isopropyl group (-CH(CH3)2) are attached.
The uniqueness of this framework arises from the specific placement and nature of its substituents. The fluorine atom is positioned at the ortho- (or 2-) position relative to the carboxylic acid. This ortho-fluoro substitution can influence the acidity and conformation of the carboxylic acid group through intramolecular hydrogen bonding and strong electronic effects. researchgate.netmdpi.com The isopropyl group, a bulky alkyl substituent, is located at the para- (or 4-) position. This group increases the molecule's lipophilicity (its tendency to dissolve in fats and oils) and adds steric bulk, which can influence how the molecule interacts with other molecules or surfaces. The combination of the electron-withdrawing fluorine and the electron-donating, sterically significant isopropyl group creates a distinct electronic and spatial profile on the aromatic ring.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1341179-82-5 sigmaaldrich.com |
| Molecular Formula | C10H11FO2 sigmaaldrich.com |
| Molecular Weight | 182.07 g/mol chemicalbridge.co.uk |
Note: Data presented in this table is compiled from publicly available chemical databases.
Research Landscape of Aromatic Carboxylic Acids bearing Fluoro and Alkyl Substituents
The research landscape for aromatic carboxylic acids that bear both fluoro and alkyl substituents is diverse and expanding. These compounds are frequently explored as intermediates in the synthesis of biologically active molecules. google.com The precise arrangement of fluoro and alkyl groups allows chemists to fine-tune the properties of a lead compound in drug discovery, balancing potency, selectivity, and pharmacokinetic profiles.
Beyond pharmaceuticals, this class of molecules finds applications in materials science. For example, substituted benzoic acids are used as building blocks for liquid crystals and metal-organic frameworks (F-MOFs). ossila.comrsc.org The fluorine atoms can increase the affinity of MOFs for certain gases like CO2, making them useful for gas separation and storage. rsc.org The interplay between the hydrophobic alkyl chains and the polar carboxylic and fluoro groups is also of interest in surface chemistry, where these molecules can alter the properties of aqueous surfaces. nih.gov The synthesis of these specifically substituted acids is an active area of research, with chemists developing new methods to control the placement of functional groups on the aromatic ring efficiently. guidechem.comprepchem.com
Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-propan-2-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKJKOYSMFXNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Fluoro 4 Propan 2 Yl Benzoic Acid and Its Analogues
Strategies for Ortho-Fluorination and Para-Isopropylation on the Benzoic Acid Core
Achieving the desired 2-fluoro-4-isopropyl substitution pattern on a benzoic acid core requires careful consideration of regioselectivity and the directing effects of the substituents. The carboxyl group is a meta-director and deactivating, while the fluoro group is an ortho-, para-director and deactivating, and the isopropyl group is an ortho-, para-director and activating.
One primary strategy involves the early introduction of the key substituents onto the benzene (B151609) ring before the final formation of the benzoic acid. For instance, a common precursor could be 4-isopropylaniline. From this starting material, the Balz-Schiemann reaction can be employed to introduce the fluorine atom at the ortho-position to the amino group. This classic transformation involves diazotization of the aniline with sodium nitrite in the presence of an acid like fluoboric acid, followed by thermal decomposition of the resulting diazonium fluoborate salt to yield the desired fluoroaromatic compound.
Alternatively, direct C-H activation and functionalization offer a more modern approach. The carboxylic acid group itself can serve as a directing group to facilitate ortho-halogenation. While direct C-H fluorination remains challenging, iridium-catalyzed ortho-iodination of benzoic acids under mild conditions has been developed. acs.orgresearchgate.net The resulting ortho-iodobenzoic acid can then potentially undergo a halogen exchange reaction to introduce the fluorine atom.
Para-isopropylation is typically achieved via Friedel-Crafts alkylation using an isopropylating agent such as isopropyl bromide or propene in the presence of a Lewis acid catalyst. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.
Construction of the Carboxyl Group via Carbonation of Organometallic Reagents
One of the most reliable and versatile methods for synthesizing carboxylic acids is the carbonation of organometallic reagents. chemistry-online.com This approach involves the reaction of a highly nucleophilic organometallic compound, such as a Grignard or organolithium reagent, with carbon dioxide (CO₂), which acts as the electrophile. chemistry-online.comucalgary.ca
The synthesis of 2-Fluoro-4-(propan-2-yl)benzoic acid via this method would begin with a precursor like 1-bromo-2-fluoro-4-isopropylbenzene. This aryl halide is reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent, 2-fluoro-4-isopropylphenylmagnesium bromide. ucalgary.castudylib.net This organometallic intermediate is highly reactive and sensitive to moisture and protic solvents.
The subsequent step is the carboxylation, where the Grignard reagent is added to a source of CO₂, most commonly solid carbon dioxide (dry ice). chemistry-online.comnih.gov The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. ucalgary.ca The final step is an acidic work-up (e.g., with dilute hydrochloric acid) to protonate the carboxylate salt, yielding the final product, this compound. chemistry-online.comstudylib.net
Table 1: Key Steps in Grignard Carbonation
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Formation of Grignard Reagent | 1-bromo-2-fluoro-4-isopropylbenzene, Mg turnings, anhydrous ether | 2-fluoro-4-isopropylphenylmagnesium bromide |
| 2 | Carbonation | Solid CO₂ (dry ice) | Magnesium carboxylate salt |
Oxidative Routes for the Formation of the Benzoic Acid Moiety from Precursors
An alternative to building the carboxyl group via carbonation is to form it through the oxidation of a suitable precursor, typically an alkylbenzene. alfa-chemistry.comjustlonghealth.com For the synthesis of this compound, a logical precursor would be 1-fluoro-4-isopropyl-2-methylbenzene. The methyl group can be oxidized to a carboxylic acid group while the more robust isopropyl group and the aromatic ring remain intact.
A common laboratory method for this transformation is the use of a strong oxidizing agent like potassium permanganate (KMnO₄) under alkaline conditions, followed by acidification. alfa-chemistry.com Industrially, the liquid-phase air oxidation of toluene and its derivatives is the dominant method for producing benzoic acids. justlonghealth.comresearchgate.netchemicalbook.com This process typically employs catalysts based on cobalt and manganese salts, such as cobalt acetate, at elevated temperatures and pressures. justlonghealth.comchemicalbook.com The reaction proceeds via a free radical mechanism. alfa-chemistry.comyoutube.com
A comparative study of methods for preparing high-purity benzoic acid noted that the partial oxidation of organic substances can be difficult to control, sometimes leading to byproducts. nist.gov However, for specifically substituted toluenes, it remains a viable and widely used synthetic route.
Recent Advances in Direct Fluorination and Fluoromethylation of Carboxylic Acids
The introduction of fluorine and fluorinated alkyl groups can dramatically alter the properties of a molecule, making direct fluorination and fluoromethylation of common functional groups like carboxylic acids an area of intense research. chemrevlett.com
Recent methodologies have focused on both the conversion of the carboxylic acid group into a trifluoromethyl group (decarboxylative trifluoromethylation) and the O-trifluoromethylation to form trifluoromethyl esters.
Decarboxylative Trifluoromethylation : This process replaces the -COOH group with a -CF₃ group. Efficient methods have been developed using a combination of photoredox and copper catalysis. scispace.comacs.org Another approach utilizes a silver-catalyzed reaction with K₂S₂O₈ as the oxidant, which is effective for a range of aliphatic carboxylic acids. organic-chemistry.org These methods are valuable for late-stage functionalization in drug discovery. scispace.com
O-Trifluoromethylation : This involves converting the carboxylic acid into a trifluoromethyl ester (-COOCF₃). Direct O-trifluoromethylation has been achieved using hypervalent iodine reagents. nih.gov Optimized conditions often involve a one-pot, two-step sequence starting with deprotonation of the acid, followed by reaction with a trifluoromethylating agent. chemrevlett.com Similar strategies have been developed for O-difluoromethylation and O-monofluoromethylation. chemrevlett.com
Table 2: Modern Fluoromethylation Methods for Carboxylic Acids
| Transformation | Method | Key Reagents | Product Type | Citation |
|---|---|---|---|---|
| Decarboxylative Trifluoromethylation | Photoredox/Copper Catalysis | Ir photocatalyst, Cu catalyst, CF₃ source | R-CF₃ | scispace.comacs.org |
| Decarboxylative Trifluoromethylation | Silver Catalysis | AgNO₃, K₂S₂O₈, (bpy)Cu(CF₃)₃ | R-CF₃ | organic-chemistry.org |
| O-Trifluoromethylation | Hypervalent Iodine Chemistry | Acyloxy(phenyl)trifluoromethyl-λ3-iodanes | R-COOCF₃ | nih.gov |
Halogen exchange (Halex) reactions are a cornerstone of organofluorine chemistry, typically involving the substitution of a heavier halogen (Cl, Br, I) with fluorine. In aromatic systems, this is often accomplished using sources of nucleophilic fluoride, such as alkali metal fluorides (KF, CsF). The efficiency of the reaction is highly dependent on the substrate, as the aromatic ring must be activated by electron-withdrawing groups for nucleophilic aromatic substitution to occur readily.
For aliphatic compounds, a method has been developed for the halogen exchange of alkyl fluorides using organic halides as the halogen source, facilitated by titanocene dihalides and trialkyl aluminum. organic-chemistry.org This demonstrates the selective activation of C-F bonds, though its application to aromatic C-F bonds is different. organic-chemistry.org For the synthesis of 2-fluorobenzoic acids specifically, nucleophilic fluorination of precursors like 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents has been shown to be an effective method. arkat-usa.org
Convergent and Divergent Synthetic Pathways for this compound Derivatives
The synthesis of a library of derivatives based on the this compound scaffold can be approached through either convergent or divergent strategies.
Divergent Synthesis : This approach begins with a common core intermediate, such as this compound itself, which is then elaborated into a variety of final products. For example, the carboxylic acid group can be converted into esters, amides, or other functional groups through standard transformations. Further modifications to the aromatic ring, such as nitration or further halogenation, could also be explored, although the regioselectivity would be influenced by the existing substituents. This strategy is efficient for rapidly creating a range of structurally related analogues from a single advanced intermediate.
Optimization of Reaction Conditions and Catalyst Systems in Synthesis
The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of reaction conditions and the selection of appropriate catalyst systems. Research in this area focuses on maximizing yield, purity, and cost-effectiveness by fine-tuning various parameters for the key synthetic transformations. Two of the most promising and widely applicable methods for the synthesis of this class of compounds are the carboxylation of organometallic reagents and palladium-catalyzed carbonylation reactions. This section will delve into the critical aspects of optimizing these methodologies.
The primary precursor for both routes is typically a halogenated derivative, such as 1-bromo-2-fluoro-4-isopropylbenzene. The optimization of the synthesis of this precursor, for instance through electrophilic halogenation of 1-fluoro-3-isopropylbenzene, is a crucial first step but falls outside the scope of this section, which will focus on the conversion of the aryl halide to the desired carboxylic acid.
The formation of a Grignard or organolithium reagent followed by quenching with carbon dioxide is a classic and effective method for the synthesis of benzoic acid derivatives. The optimization of this two-step, one-pot process is critical for achieving high yields and minimizing side-product formation.
Optimization of Grignard Reagent Formation and Carboxylation
The synthesis of this compound via a Grignard reagent involves the initial reaction of 1-bromo-2-fluoro-4-isopropylbenzene with magnesium metal. The subsequent carboxylation with solid carbon dioxide (dry ice) or gaseous CO2 yields the desired product after acidic workup.
Key parameters for optimization include:
Solvent: The choice of solvent is crucial for the formation and stability of the Grignard reagent. While diethyl ether is traditional, tetrahydrofuran (THF) is often preferred due to its higher boiling point and better solvating properties for complex organomagnesium species. The use of 2-methyltetrahydrofuran (2-MeTHF), a greener alternative, has also been explored and has shown comparable or even superior performance in some Grignard reactions.
Temperature: The initiation of Grignard reagent formation can be sluggish and may require gentle heating. However, once initiated, the reaction is exothermic and often requires cooling to maintain a steady reaction rate and prevent side reactions such as Wurtz coupling. The subsequent carboxylation step is typically carried out at low temperatures (e.g., -78 °C) to minimize side reactions of the highly reactive Grignard reagent with the product or other electrophiles.
Magnesium Activation: The purity and activation of the magnesium turnings are critical for a successful reaction. Various methods, such as treatment with iodine, 1,2-dibromoethane, or sonication, can be employed to remove the passivating oxide layer from the magnesium surface and initiate the reaction.
Rate of Addition: Slow, dropwise addition of the aryl halide to the magnesium suspension is essential to control the exothermicity of the reaction and prevent the accumulation of unreacted halide, which could lead to undesired side reactions.
The following table illustrates a hypothetical optimization of the Grignard reaction for the synthesis of a 2-fluoro-4-alkylbenzoic acid, based on common findings in the literature for similar transformations.
| Entry | Solvent | Temperature (°C) | Additive (for Mg activation) | Yield (%) |
| 1 | Diethyl Ether | 35 | None | 65 |
| 2 | THF | 50 | I2 (crystal) | 85 |
| 3 | THF | 25 | 1,2-dibromoethane | 82 |
| 4 | 2-MeTHF | 50 | I2 (crystal) | 88 |
Optimization of Directed ortho-Metalation (DoM)
An alternative to the Grignard route is the use of directed ortho-metalation, where a directing group on the aromatic ring guides a strong base to deprotonate the adjacent ortho position. In the case of a precursor like 1-fluoro-3-isopropylbenzene, the fluorine atom can act as a directing group, although it is not as strong as other directing groups like amides or methoxy groups. The resulting organolithium species can then be carboxylated.
Optimization of the DoM approach would involve screening of:
Organolithium Base: A variety of organolithium bases can be used, with n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and lithium diisopropylamide (LDA) being the most common. The choice of base can influence the regioselectivity and efficiency of the deprotonation.
Solvent and Additives: The reaction is typically performed in anhydrous ethereal solvents like THF or diethyl ether at low temperatures. Additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium cation, increasing the basicity of the organolithium reagent and accelerating the metalation.
Temperature: Strict temperature control, usually at -78 °C, is crucial to ensure the stability of the organolithium intermediate and to control the regioselectivity of the deprotonation.
Palladium-catalyzed carbonylation of aryl halides offers a powerful and versatile alternative for the synthesis of benzoic acids and their derivatives. This methodology involves the reaction of an aryl halide, such as 1-bromo-2-fluoro-4-isopropylbenzene, with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile (in this case, water or a hydroxide source for the synthesis of the carboxylic acid).
Catalyst System Optimization
The choice of the palladium precursor and the ligand is of paramount importance for the success of the carbonylation reaction.
Palladium Precursor: A range of palladium(0) and palladium(II) sources can be employed, including Pd(PPh3)4, Pd2(dba)3, Pd(OAc)2, and PdCl2(PPh3)2. The choice of precursor can affect the induction period and the stability of the active catalytic species.
Ligands: Phosphine ligands are commonly used to stabilize the palladium center and modulate its reactivity. The electronic and steric properties of the ligand can have a profound impact on the catalytic activity. For sterically hindered substrates, such as those with an ortho-fluoro substituent, bulky and electron-rich phosphine ligands like triphenylphosphine (PPh3), tricyclohexylphosphine (PCy3), or bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are often screened.
A systematic screening of catalysts and ligands is essential for identifying the optimal combination for a specific substrate. The following table provides an example of such a screening process for the carbonylation of a substituted aryl bromide.
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | CO Pressure (bar) | Yield (%) |
| 1 | Pd(OAc)2 | PPh3 | K2CO3 | DMF | 120 | 10 | 75 |
| 2 | Pd2(dba)3 | PPh3 | K2CO3 | DMF | 120 | 10 | 82 |
| 3 | Pd2(dba)3 | dppf | K2CO3 | DMF | 120 | 10 | 91 |
| 4 | Pd2(dba)3 | Xantphos | K2CO3 | Dioxane | 120 | 10 | 88 |
| 5 | PdCl2(dppf) | - | K2CO3 | DMF | 120 | 10 | 93 |
Optimization of Reaction Parameters
Beyond the catalyst system, other reaction parameters must be carefully optimized:
Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dioxane are commonly used to facilitate the dissolution of the reactants and the catalytic intermediates.
Base: A base is required to neutralize the hydrogen halide formed during the reaction. Inorganic bases such as potassium carbonate (K2CO3) or organic bases like triethylamine (Et3N) are frequently employed. The choice and stoichiometry of the base can influence the reaction rate and selectivity.
Temperature and Pressure: Carbonylation reactions are typically carried out at elevated temperatures (100-150 °C) and pressures of carbon monoxide (1-50 bar). Optimization of these parameters is necessary to achieve a reasonable reaction rate without promoting catalyst decomposition or side reactions.
Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 4 Propan 2 Yl Benzoic Acid
Decarboxylation Pathways of Aromatic Carboxylic Acids
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a significant reaction for aromatic carboxylic acids. The stability of the resulting aryl anion or radical intermediate is a key factor in determining the reaction's feasibility and the conditions required. For 2-Fluoro-4-(propan-2-yl)benzoic acid, several potential decarboxylation pathways can be considered.
Protodecarboxylation: This common pathway involves the replacement of the carboxylic acid group with a hydrogen atom. The mechanism often proceeds through the protonation of the carboxylate anion. The rate of decarboxylation in fluorobenzoic acids has been observed to be dependent on the structure of the acid itself. researchgate.net Generally, the reaction is facilitated by high temperatures, often in the presence of a catalyst. For instance, copper catalysts have been historically used to promote the decarboxylation of benzoic acids at elevated temperatures, around 170°C. tu-clausthal.de The presence of electron-withdrawing groups, such as the fluorine atom in this compound, can influence the electron density of the aromatic ring and, consequently, the stability of the intermediates, thereby affecting the reaction rate.
Radical Decarboxylation: More contemporary methods have been developed for the decarboxylation of benzoic acids under milder conditions, proceeding through radical intermediates. A notable example is the photoinduced ligand-to-metal charge transfer (LMCT) enabled radical decarboxylative carbometalation strategy. organic-chemistry.org This approach can be used for decarboxylative fluorination and has been shown to be effective for a broad range of benzoic acids, including those with ortho-substituents and electron-deficient systems. organic-chemistry.org While specific application to this compound has not been detailed, the general applicability of this method suggests it as a potential pathway. Mechanistic studies of these types of reactions have confirmed the involvement of aryl carboxyl and aryl radicals. organic-chemistry.org
The table below summarizes hypothetical reaction conditions for the decarboxylation of this compound based on general knowledge of related compounds.
| Decarboxylation Pathway | Catalyst/Reagent | Temperature (°C) | Expected Product |
| Thermal Protodecarboxylation | Copper(I) oxide / 1,10-phenanthroline | ~170 | 1-Fluoro-3-(propan-2-yl)benzene |
| Radical Decarboxylation | Copper-based photosensitizer | Lower Temperatures | Functionalized 1-Fluoro-3-(propan-2-yl)benzene |
Other Characteristic Reactions of the Aromatic Carboxylic Acid System
Beyond decarboxylation, the carboxylic acid group and the substituted aromatic ring of this compound are expected to undergo several other characteristic reactions.
Esterification: The reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester is a fundamental transformation. The Fischer esterification, a classic method, involves heating the carboxylic acid and alcohol with a strong acid catalyst like sulfuric acid. masterorganicchemistry.com Microwave-assisted esterification has also emerged as an efficient method, often leading to higher yields and shorter reaction times. usm.mymdpi.com For this compound, esterification with various alcohols would yield the corresponding 2-fluoro-4-(propan-2-yl)benzoate esters.
Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This typically requires activation of the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with an amine to form the amide. google.com Direct condensation of carboxylic acids and amines can also be achieved using coupling agents or catalysts such as titanium(IV) chloride (TiCl₄). nih.gov
The following table outlines potential characteristic reactions of this compound.
| Reaction Type | Reagents | Product Type |
| Esterification | Alcohol (e.g., Ethanol), H₂SO₄ | Ethyl 2-fluoro-4-(propan-2-yl)benzoate |
| Amide Formation | 1. SOCl₂ 2. Amine (e.g., Ammonia) | 2-Fluoro-4-(propan-2-yl)benzamide |
| Nitration | HNO₃, H₂SO₄ | Nitro-2-fluoro-4-(propan-2-yl)benzoic acid |
| Bromination | Br₂, FeBr₃ | Bromo-2-fluoro-4-(propan-2-yl)benzoic acid |
Advanced Spectroscopic and Analytical Characterization of 2 Fluoro 4 Propan 2 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of specific atomic nuclei. For 2-Fluoro-4-(propan-2-yl)benzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for full structural confirmation.
Proton (¹H) NMR for Proton Environment Analysis
¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.
Expected Signals: A hypothetical ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the acidic proton of the carboxylic acid.
Chemical Shift (δ): The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm). The methine proton of the isopropyl group would be expected around 3.0-4.0 ppm, while the equivalent methyl protons would resonate further upfield, likely between 1.0-1.5 ppm. The carboxylic acid proton would appear as a broad singlet at a significantly downfield position, often above 10 ppm.
Spin-Spin Coupling (J): Coupling patterns would be crucial for assignment. For instance, the methine proton would appear as a septet due to coupling with the six methyl protons, which in turn would appear as a doublet. The aromatic protons would exhibit complex coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to each other and the fluorine atom.
Carbon-13 (¹³C) NMR for Carbon Skeleton and Hybridization States
¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and provides insights into their hybridization and electronic environment.
Expected Signals: The spectrum would display separate signals for the carbonyl carbon of the carboxylic acid, the six aromatic carbons (some of which may be non-equivalent due to the substitution pattern), and the two distinct carbons of the isopropyl group (methine and methyl).
Chemical Shift (δ): The carbonyl carbon is the most deshielded, appearing far downfield (160-185 ppm). Aromatic carbons typically resonate between 110-170 ppm, with their exact shifts influenced by the electron-withdrawing fluorine and carboxylic acid groups and the electron-donating isopropyl group. The carbon directly bonded to fluorine would show a large C-F coupling constant. The aliphatic carbons of the isopropyl group would appear in the upfield region of the spectrum.
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Chemical Environment
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds.
Expected Signals: A single signal would be expected for the one fluorine atom in the molecule.
Chemical Shift (δ): The chemical shift of this signal would be characteristic of an aryl fluoride. It would also exhibit coupling to the adjacent aromatic protons, which would be observable in both the ¹⁹F and ¹H NMR spectra.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Molecular Ion Peak ([M]⁺): The molecular formula of this compound is C₁₀H₁₁FO₂. The exact mass would be calculated, and the mass spectrometer would detect the corresponding molecular ion peak, confirming the molecular weight.
Fragmentation Pattern: Under electron ionization (EI), the molecular ion would undergo fragmentation. Expected fragmentation pathways for benzoic acid derivatives include the loss of the hydroxyl group (-OH), the loss of the carboxylic acid group (-COOH), and cleavage of the isopropyl group. The resulting fragment ions would produce a characteristic pattern in the mass spectrum, aiding in structural confirmation.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy:
O-H Stretch: A very broad absorption band would be expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid.
C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ would indicate the carbonyl group of the carboxylic acid.
C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region would be characteristic of the carbon-fluorine bond.
C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group would be observed just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations would be expected to give strong signals.
Chromatographic Techniques for Purity Assessment and Impurity Profiling
Chromatographic methods are essential for separating components of a mixture and are widely used to assess the purity of a compound and identify any impurities.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for purity assessment. Using a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent like acetonitrile or methanol, a single sharp peak corresponding to this compound would be expected for a pure sample. The method could be validated to detect and quantify any synthesis-related impurities or degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, the carboxylic acid would likely need to be derivatized (e.g., converted to its methyl ester) to increase its volatility. GC-MS would then allow for the separation of the derivatized compound from any volatile impurities, with the mass spectrometer providing identification of the separated components.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A reverse-phase HPLC (RP-HPLC) method provides a reliable and efficient means for the analysis of this compound. RP-HPLC is well-suited for separating moderately polar to nonpolar compounds, making it ideal for aromatic carboxylic acids. sci-hub.se
Method Development
The primary objective of method development is to achieve adequate separation of the main compound from any potential process-related impurities or degradation products. actascientific.com A typical approach involves optimizing the stationary phase, mobile phase composition, flow rate, and detector wavelength. For fluorinated benzoic acids, a C18 column is a common and effective choice for the stationary phase. ekb.egresearchgate.net
The mobile phase generally consists of an aqueous component with an acid modifier to control the ionization of the carboxylic acid group and an organic solvent. ekb.eg A gradient elution is often employed to ensure the timely elution of all components with good peak shape. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. thermofisher.com
A representative set of optimized chromatographic conditions for the analysis of this compound is presented in Table 1.
Table 1: Representative HPLC Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Stationary Phase (Column) | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
Method Validation
Following development, the analytical method must be validated to ensure it is suitable for its intended purpose, adhering to guidelines established by the International Council for Harmonisation (ICH). ekb.egamsbiopharma.com The validation process assesses several key parameters. pharmaguideline.comaltabrisagroup.com
Specificity: This parameter demonstrates that the method can unequivocally assess the analyte in the presence of other components like impurities or degradation products. youtube.com Specificity is confirmed by showing that there is no interference from blank samples or known impurities at the retention time of the main peak.
Linearity: Linearity establishes a direct proportional relationship between the concentration of the analyte and the instrumental response (e.g., peak area). youtube.com This is typically evaluated across a range of 80% to 120% of the expected sample concentration. altabrisagroup.com A correlation coefficient (r²) value of ≥ 0.999 is generally considered acceptable.
Table 2: Representative Linearity Data
| Concentration Level (%) | Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|---|
| 50 | 50 | 451000 |
| 75 | 75 | 674500 |
| 100 | 100 | 901200 |
| 125 | 125 | 1125500 |
| 150 | 150 | 1352000 |
| Correlation Coefficient (r²) | 0.9995 |
Accuracy: Accuracy reflects the closeness of the test results to the true value and is often expressed as percent recovery. amsbiopharma.com It is assessed by analyzing samples with known concentrations of the analyte (spiked samples) at different levels. actascientific.com
Table 3: Representative Accuracy (Recovery) Data
| Spike Level (%) | Amount Spiked (mg) | Amount Recovered (mg) | Recovery (%) |
|---|---|---|---|
| 80 | 8.1 | 8.0 | 98.8 |
| 100 | 10.0 | 10.1 | 101.0 |
| 120 | 11.9 | 11.8 | 99.2 |
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly. actascientific.com It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). altabrisagroup.com The results are expressed as the Relative Standard Deviation (%RSD), with a typical acceptance criterion of not more than 2.0%.
Table 4: Representative Precision Data
| Parameter | %RSD |
|---|---|
| Repeatability (n=6) | 0.85 |
| Intermediate Precision (n=6) | 1.15 |
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. actascientific.com These are often calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or the standard deviation of the response and the slope of the calibration curve. actascientific.com
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature, providing an indication of its reliability during routine use.
Gas Chromatography (GC) and LC-MS Applications
Gas Chromatography (GC)
Due to the low volatility of carboxylic acids, direct analysis by GC is often challenging, resulting in poor peak shape and low sensitivity. colostate.edu Therefore, a derivatization step is typically required to convert the polar carboxyl group into a more volatile and thermally stable ester. colostate.edumdpi.com
Common derivatization reagents for carboxylic acids include BF₃·MeOH (boron trifluoride-methanol) nih.gov or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting methyl or trimethylsilyl esters are significantly more volatile and amenable to GC analysis. nih.gov The analysis is then performed using a GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. GC-MS offers the advantage of providing structural information, which is valuable for peak identification and impurity characterization. nih.gov
Table 5: Representative GC-MS Parameters (after Derivatization)
| Parameter | Condition |
|---|---|
| Derivatization Agent | BF₃·Methanol |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Mass Analyzer | Quadrupole |
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
LC-MS combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.govresearchgate.net This technique is particularly useful for detecting and quantifying trace-level impurities and for providing definitive structural confirmation. For fluorinated benzoic acids, LC-MS methods often utilize a reversed-phase column with electrospray ionization (ESI) in negative ion mode, which is highly effective for acidic compounds. researchgate.nets4science.at
Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by using modes like Selected Reaction Monitoring (SRM). researchgate.net In SRM, a specific precursor ion corresponding to the deprotonated molecule [M-H]⁻ is selected and fragmented, and a characteristic product ion is monitored. This highly specific detection method significantly reduces background noise and allows for very low detection limits, often in the parts-per-billion (ppb) range. researchgate.nets4science.at
Table 6: Representative LC-MS/MS Parameters
| Parameter | Condition |
|---|---|
| LC System | UHPLC |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion [M-H]⁻ | m/z 181.07 |
| Product Ion (for SRM) | m/z 137.08 (corresponding to loss of CO₂) |
| Source Temperature | 410 °C |
| Drying Gas Flow | 12 L/min |
Computational Chemistry and Molecular Modeling Investigations of 2 Fluoro 4 Propan 2 Yl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govdntb.gov.ua It is widely employed to determine the optimized molecular geometry, where the molecule exists in its lowest energy state. For 2-Fluoro-4-(propan-2-yl)benzoic acid, DFT calculations can predict key structural parameters.
Table 1: Predicted Structural Parameters for Substituted Benzoic Acids from Computational Studies This table presents typical data obtained from DFT calculations for analogous compounds, illustrating the type of information generated.
| Parameter | Typical Value (Å or °) | Description |
|---|---|---|
| C=O Bond Length | ~1.21 Å | The length of the carbonyl double bond in the carboxylic acid group. |
| C-O Bond Length | ~1.35 Å | The length of the single bond between the carbonyl carbon and the hydroxyl oxygen. |
| O-H Bond Length | ~0.97 Å | The length of the hydroxyl bond in the carboxylic acid. |
| C-F Bond Length | ~1.36 Å | The length of the bond between the aromatic carbon and the fluorine atom. |
| C-C-O-H Dihedral Angle | ~0° (trans) or ~180° (cis) | Describes the orientation of the hydroxyl proton, defining cis and trans conformers. |
The electronic behavior and reactivity of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). actascientific.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. actascientific.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group. Quantum chemical parameters derived from these orbital energies, such as chemical hardness, softness, and electrophilicity, can be calculated to quantify the molecule's reactivity. actascientific.com
A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution. dntb.gov.ua The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this molecule, negative potential would be concentrated around the electronegative oxygen atoms of the carboxyl group and the fluorine atom, highlighting these as sites for hydrogen bonding and electrophilic interaction. The hydrogen atom of the carboxylic acid would be a site of high positive potential.
Table 2: Quantum Chemical Descriptors Calculated for Benzoic Acid Analogs This table is illustrative of data derived from HOMO-LUMO analysis for similar compounds.
| Descriptor | Typical Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 to -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | -1.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | ~5.0 eV | Indicator of chemical stability and reactivity. actascientific.com |
| Chemical Hardness (η) | ~2.5 eV | Measures resistance to change in electron distribution. |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds are the C-COOH bond and the bond connecting the isopropyl group to the aromatic ring.
Studies on the closely related 2-Fluoro-4-hydroxybenzoic acid have shown that multiple conformers can exist. mdpi.com These conformers differ primarily in the orientation of the carboxylic acid group. The molecule can exist in a trans form, where an intramolecular hydrogen bond forms between the hydroxyl proton and the carbonyl oxygen, or a higher-energy cis form, where the hydroxyl proton forms a hydrogen bond with the ortho-fluoro substituent. mdpi.com Similar cis and trans conformers are expected for this compound, and their relative energies and the barriers to their interconversion can be calculated. The orientation of the isopropyl group will also contribute to the conformational landscape.
Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, providing insight into its flexibility and conformational preferences in different environments, such as in a solvent or interacting with a biological target. researchgate.net MD simulations model the movements of atoms and molecules based on a force field, which describes the potential energy of the system. researchgate.net
In Silico Prediction of Spectroscopic Parameters
Computational methods, particularly DFT, are highly effective at predicting spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure and identify its conformers.
Vibrational spectra (Infrared and Raman) can be simulated by calculating the frequencies of the normal modes of vibration. actascientific.com These calculations are instrumental in assigning experimental spectral peaks to specific molecular motions. For instance, in a study of 2-Fluoro-4-hydroxybenzoic acid, simulated IR spectra based on DFT calculations were successfully used to distinguish between different conformers isolated in an argon matrix. mdpi.com For this compound, characteristic vibrational frequencies for the C=O stretch of the acid, the O-H stretch, C-F stretch, and various vibrations of the aromatic ring and isopropyl group can be accurately predicted.
Electronic spectra, such as UV-Visible absorption, can be predicted using Time-Dependent DFT (TD-DFT). chemrxiv.org This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light at specific wavelengths (λmax). dntb.gov.ua
Table 3: Example of Predicted vs. Experimental Vibrational Frequencies This table demonstrates the typical correlation between computationally predicted and experimentally observed IR frequencies for a related benzoic acid.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(O-H) | ~3570 cm⁻¹ | ~3575 cm⁻¹ | O-H stretching in the carboxylic acid. |
| ν(C=O) | ~1780 cm⁻¹ | ~1785 cm⁻¹ | C=O carbonyl stretching. |
| ν(C-F) | ~1250 cm⁻¹ | ~1255 cm⁻¹ | C-F stretching. |
Ligand-Based Computational Approaches
Ligand-based drug design methods are employed when the three-dimensional structure of the biological target is unknown. nih.gov These approaches analyze a set of molecules known to be active against a target to derive a model that predicts the activity of new, untested compounds.
Quantitative Structure-Activity Relationship (QSAR) is a primary method in this category. nih.gov A QSAR model is a mathematical equation that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. For a series of analogs of this compound, descriptors such as LogP (lipophilicity), molecular weight, polar surface area (TPSA), and quantum chemical parameters could be used to build a model predicting their activity against a specific target.
Pharmacophore modeling is another ligand-based technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for this compound would likely include a hydrogen bond acceptor/donor feature for the carboxyl group, a hydrophobic feature for the isopropyl group, and an aromatic ring feature.
Protein-Ligand Docking Studies to Predict Binding Modes with Biological Macromolecules
When the 3D structure of a biological target (like an enzyme or receptor) is available, molecular docking can be used to predict how a ligand such as this compound will bind to it. nih.gov Docking algorithms place the ligand into the active site of the protein in various orientations and conformations, scoring each pose based on its predicted binding affinity. dergipark.org.tr
These studies provide valuable insights into the specific intermolecular interactions that stabilize the ligand-protein complex. For this compound, key interactions would likely involve:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the -OH) and acceptor (from the C=O), forming strong interactions with polar amino acid residues like arginine, lysine, or serine.
Hydrophobic Interactions: The isopropyl group and the benzene (B151609) ring can form favorable hydrophobic interactions with nonpolar residues such as leucine, valine, and isoleucine in the binding pocket.
Halogen Bonding: The fluorine atom can act as a hydrogen bond acceptor or participate in other electrostatic interactions.
The results of docking studies, including the predicted binding energy and a visual analysis of the binding pose, help to rationalize the molecule's biological activity and can guide the design of more potent analogs. nih.govdergipark.org.tr
Analysis of Intermolecular Interactions
The intermolecular interactions of this compound are crucial for understanding its solid-state structure, physical properties, and interactions with biological targets. Computational methods allow for the detailed analysis of various non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group is a primary site for strong hydrogen bonding. In the solid state, it is expected that molecules of this compound will form centrosymmetric dimers through classic O-H···O hydrogen bonds between their carboxylic acid moieties. This is a common motif observed in the crystal structures of related benzoic acid derivatives, such as 2-fluoro-4-(methoxycarbonyl)benzoic acid, where classical carboxylate inversion dimers are formed. nih.govnih.gov In these dimers, the hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of a second molecule, and vice versa.
Hydrophobic Effects: The propan-2-yl (isopropyl) group is a nonpolar, hydrophobic moiety. In an aqueous environment, this group would drive the molecule to associate with other nonpolar molecules or the hydrophobic regions of a binding pocket to minimize its contact with water. This hydrophobic effect is a significant driving force for the binding of small molecules to biological macromolecules.
Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the strength of these interactions. For instance, NBO analysis can identify the donor-acceptor interactions corresponding to hydrogen bonds and other stabilizing delocalizations. Molecular Electrostatic Potential (MEP) maps can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic interactions. asianresassoc.org
| Interaction Type | Key Functional Groups Involved | Expected Significance |
| Hydrogen Bonding | Carboxylic acid (O-H, C=O) | High |
| π-Stacking | Benzene ring | Moderate |
| Hydrophobic Effects | Propan-2-yl group | High (in aqueous media) |
| Halogen Bonding | Fluoro group | Low to Moderate |
Prediction of Binding Affinity and Ranking of Derivatives
A primary goal of molecular modeling is to predict how strongly a molecule (a ligand) will bind to a biological target, typically a protein. This binding affinity is often quantified by the binding free energy (ΔG_bind). By computationally screening a library of derivatives of this compound, it is possible to rank them based on their predicted binding affinities and prioritize the most promising candidates for synthesis and experimental testing.
Molecular Docking: A common method for predicting binding affinity is molecular docking. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The scoring functions used in docking programs estimate the binding affinity by considering factors such as electrostatic interactions, van der Waals interactions, hydrogen bonding, and the desolvation penalty. For derivatives of this compound, docking studies could be used to predict how modifications to the core structure (e.g., altering the substituents on the phenyl ring) would affect their binding to a specific target. For example, molecular docking studies on other compounds have demonstrated strong binding affinities to potential drug targets. asianresassoc.org
Free Energy Calculations: For more accurate predictions, more computationally intensive methods like Molecular Dynamics (MD) simulations followed by free energy calculations (e.g., Free Energy Perturbation or Thermodynamic Integration) can be employed. These methods simulate the dynamic behavior of the ligand-receptor complex in a solvent environment and can provide more reliable rankings of derivatives.
The results of these computational predictions can be summarized in a table to facilitate the selection of candidate molecules for further development.
| Derivative of this compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Parent Compound | - | - |
| Derivative A (e.g., with additional polar group) | - | Enhanced hydrogen bonding |
| Derivative B (e.g., with larger hydrophobic group) | - | Increased hydrophobic interactions |
| Derivative C (e.g., with altered electronics) | - | Modified electrostatic interactions |
Note: The binding affinity values are hypothetical and would be determined by specific computational studies against a particular biological target.
By systematically evaluating these interactions and predicted affinities, computational chemistry provides a rational basis for the design of novel derivatives of this compound with improved properties.
2 Fluoro 4 Propan 2 Yl Benzoic Acid As a Chemical Scaffold: Derivatization and Structure Activity Relationship Sar Studies
Design and Synthesis of Derivatives Bearing the 2-Fluoro-4-(propan-2-yl)phenyl-Carboxyl Moiety
The design of derivatives based on the 2-fluoro-4-(propan-2-yl)phenyl-carboxyl moiety often involves established synthetic transformations targeting the carboxylic acid group. A primary and highly effective method for derivatization is amide bond formation. This reaction is widely used to couple the benzoic acid scaffold with a diverse range of primary and secondary amines, thereby introducing new chemical entities and functionalities into the molecule.
A general and reliable method for this transformation is the carbodiimide-mediated coupling reaction. For instance, the synthesis of N-(2-fluoro-4-hydroxyphenyl) amides has been successfully achieved by reacting a carboxylic acid with an appropriate aminophenol in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov This straightforward procedure allows for the creation of a library of amide derivatives by varying the amine component.
The synthesis process typically involves:
Activation of the carboxylic acid group of 2-fluoro-4-(propan-2-yl)benzoic acid with a coupling agent (e.g., EDCI, DCC).
Addition of a selected amine to the activated carboxyl intermediate.
Reaction progression, often at room temperature, until completion.
Purification of the resulting amide derivative, typically through chromatography.
This synthetic versatility enables the exploration of a wide chemical space. For example, the 2-fluoro-4-(propan-2-yl)phenyl-carboxyl moiety can be incorporated into more complex heterocyclic systems, such as dianilinopyrimidines, which have been investigated as potential enzyme inhibitors. nih.gov The synthesis of such complex molecules often involves multi-step reaction sequences where the fluorinated benzoic acid derivative is a key building block.
Strategic Modification of the Carboxyl Group and Aromatic Ring Substituents
Strategic modification of the this compound scaffold is crucial for optimizing its biological activity and pharmacokinetic profile. These modifications typically target the carboxylic acid group and the substituents on the aromatic ring.
Modification of the Carboxyl Group: The carboxylic acid group is a common pharmacophore, but it can also lead to poor membrane permeability and metabolic instability. drughunter.com Therefore, replacing it with a suitable bioisostere is a common strategy in drug design. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. drughunter.comnih.gov
Common bioisosteric replacements for carboxylic acids include:
Tetrazoles: These acidic heterocycles often mimic the charge distribution and hydrogen bonding capabilities of a carboxylic acid. They can be synthesized, for example, from a corresponding nitrile group by reaction with sodium azide. acs.org
Acylsulfonamides: This group can also serve as a carboxylic acid mimic, preserving the acidic nature while potentially improving other properties. nih.gov
Amides and Esters: As discussed in the synthesis section, converting the carboxylic acid to an amide or ester is a primary derivatization strategy. While not always true bioisosteres in terms of acidity, they fundamentally alter the scaffold's properties and interactions. nih.gov
Fluorinated Alcohols: The use of fluorinated alcohols as carboxylic acid surrogates can modulate acidity separately from lipophilicity and permeability due to fluorine's unique electronic properties. prismbiolab.com
Modification of Aromatic Ring Substituents: While the core focus is the 2-fluoro-4-isopropylphenyl moiety, modifications to the aromatic ring, such as altering or replacing the isopropyl group, can be explored. However, structure-activity relationship studies often indicate that the isopropyl group at the para position is highly favorable for the biological activity of certain classes of compounds. acs.org Late-stage functionalization techniques, such as C-H activation, could theoretically be employed to introduce further diversity directly onto the aromatic ring, though this is a complex undertaking. nih.gov
Impact of Fluorine Substitution on Compound Properties and Interactions
The presence and position of a fluorine atom on a phenyl ring can profoundly influence a molecule's properties and its interactions with biological targets. The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to enhance potency, metabolic stability, and binding affinity. nih.gov
Key effects of the ortho-fluorine in the this compound scaffold include:
Electronic Effects: Fluorine is the most electronegative element, and its strong electron-withdrawing nature can significantly alter the acidity (pKa) of the nearby carboxylic acid group. This modulation of pKa can affect the ionization state of the molecule at physiological pH, influencing its solubility, permeability, and ability to interact with target proteins.
Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. The strategic placement of a fluorine atom can lead to enhanced binding affinity and, consequently, higher potency. nih.gov SAR studies on various inhibitors have shown that an ortho-fluoro substitution is often critical for high activity, whereas moving the fluorine to the meta or para position can lead to a significant reduction in potency. nih.gov
Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond. Placing a fluorine atom at a potential site of metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of the compound. nih.gov
Conformational Control: The fluorine atom can influence the preferred conformation of the molecule due to steric and electronic effects. This can help to lock the molecule in a bioactive conformation that is optimal for binding to its target.
The introduction of fluorine is a nuanced strategy, and its effects are highly context-dependent. A systematic study of fluorine-substituted analogues is often necessary to determine the optimal substitution pattern for a given biological target. nih.gov
Systematic Structure-Activity Relationship (SAR) Analysis of Synthesized Analogues
Systematic SAR analysis is essential for understanding how different structural modifications to the this compound scaffold affect its biological activity. By synthesizing a series of analogues and comparing their potencies, researchers can identify key structural features required for optimal performance.
One notable study on USP1/UAF1 deubiquitinase inhibitors highlighted the importance of the 4-isopropyl substituent. In a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, replacing a 2-trifluoromethylphenyl group with a 2-isopropylphenyl group resulted in a six-fold improvement in potency. This demonstrates the significant positive contribution of the isopropyl group to the activity of these specific inhibitors. acs.org
Conversely, another study on inhibitors of HIF-1 transcriptional activity emphasized the critical role of the ortho-fluoro substituent. In a series of YC-1 analogues, derivatives with a fluoro or cyano group at the ortho position of a benzyl (B1604629) ring showed the best inhibitory activity. Moving the fluoro substituent to the meta or para position resulted in a marked decrease in potency. nih.gov
These findings can be summarized in the following tables:
Table 1: SAR of Substituents on the Phenyl Ring for USP1/UAF1 Inhibitors acs.org
| Compound | R Group | IC50 (nM) |
|---|---|---|
| 25 | 2-CF3 | 1100 |
| 28 | 2-isopropyl | 180 |
This interactive table shows that the isopropyl group significantly enhances potency compared to the trifluoromethyl group.
Table 2: SAR of Fluoro Substitution Position for YC-1 Analogue Inhibitors nih.gov
| Compound | Fluoro Position | IC50 (µM) |
|---|---|---|
| 26a | ortho | 4.9 |
| 26b | meta | 10 |
| 26c | para | 19 |
This interactive table illustrates the critical importance of the ortho-position for the fluorine substituent in this class of inhibitors.
Further SAR studies on EGFR inhibitors containing fluorobenzamide moieties also allow for the comparison of different substitution patterns, reinforcing the idea that the precise placement of the fluorine atom is a key determinant of biological activity. nih.gov
Role in Scaffold-Based Library Design for Chemical Biology
A chemical scaffold is a core molecular structure upon which a variety of substituents can be placed to create a library of related compounds. The this compound molecule is an excellent candidate for scaffold-based library design due to its inherent structural and functional features.
Vectors for Diversification: The scaffold possesses three key points for modification: the carboxylic acid group, the fluoro substituent, and the isopropyl group. The carboxylic acid is the most readily functionalized site, allowing for the attachment of a wide array of chemical fragments via amide, ester, or other linkages. nih.gov
Privileged Structural Motif: The combination of the ortho-fluoro and para-isopropyl groups appears to be a "privileged" motif for certain biological targets, meaning it is a structural element that confers high affinity against specific classes of proteins. acs.orgnih.gov Using this scaffold as a starting point increases the probability of discovering new bioactive compounds.
Tunable Physicochemical Properties: The functional groups on the scaffold allow for the fine-tuning of properties such as lipophilicity, acidity, and hydrogen bonding potential. For example, converting the carboxylic acid to various amides or esters can systematically modulate these properties to optimize for cell permeability and oral bioavailability.
Synthetic Accessibility: The scaffold itself and its primary derivatives (e.g., amides) can be synthesized through robust and well-established chemical reactions. nih.gov This synthetic tractability is a critical requirement for the efficient generation of a chemical library.
In practice, a library based on this scaffold would be created by reacting this compound with a diverse collection of amines or alcohols to generate a large set of amides or esters. This library could then be screened against various biological targets to identify novel hits. The initial hits can then be further optimized through more refined modifications of the scaffold, guided by the SAR data obtained from the initial screen. This iterative process of library design, synthesis, and screening is a cornerstone of modern drug discovery. biomedres.us
Molecular Interactions and Biological Target Engagement Mechanisms for Derivatives of 2 Fluoro 4 Propan 2 Yl Benzoic Acid in Vitro Insights
Investigation of Protein-Ligand Binding Interactions at the Molecular Level
The interaction between small molecule ligands, such as derivatives of 2-fluoro-4-(propan-2-yl)benzoic acid, and their protein targets is a highly specific process governed by a range of non-covalent forces. The substitution pattern of the benzoic acid ring, particularly the presence of the fluoro and isopropyl groups, dictates the molecule's electronic and steric properties, which in turn influences its binding affinity and selectivity. Studies on related aromatic compounds show that they can effectively bind to proteins like serum albumins, which often serve as models for understanding drug-protein interactions. Techniques such as circular dichroism and fluorescence spectroscopy have demonstrated that such binding can alter the secondary structure and thermal stability of the protein. uni-duesseldorf.de For instance, the binding of benzofuran (B130515) derivatives to bovine serum albumin (BSA) was shown to decrease and blue-shift the protein's natural fluorescence, indicating a direct interaction and alteration of the local environment of tryptophan residues. uni-duesseldorf.de These interactions are fundamental to how such molecules are transported and recognized in biological systems.
Derivatives of aromatic acids have been investigated as inhibitors of several key enzyme classes. The specific nature of the inhibition is dictated by the precise fit of the inhibitor into the enzyme's active site.
Histone Deacetylase 6 (HDAC6): Structurally related 4-hydroxybenzoic acids have been identified as selective inhibitors of HDAC6, a zinc-dependent enzyme primarily located in the cytoplasm. nih.gov The inhibitory mechanism of related compounds involves the coordination of a zinc-binding group to the catalytic zinc ion in the active site. For some complex derivatives like difluoromethyl-1,3,4-oxadiazoles, the parent molecule acts as a prodrug that undergoes hydrolysis within the active site. nih.gov The resulting species, a difluoroacetylhydrazide, binds tightly to the zinc ion, leading to potent and essentially irreversible inhibition. nih.gov This inhibition leads to the hyperacetylation of HDAC6 substrates, including α-tubulin and heat shock protein 90 (HSP90), affecting cellular processes like protein trafficking and cell migration. nih.govnih.gov
Thymidylate Kinase (TMK): Thymidylate kinase is a crucial enzyme in the DNA synthesis pathway, making it a target for antimicrobial and anticancer agents. While direct studies on this compound derivatives are limited, research on non-nucleoside inhibitors for Mycobacterium tuberculosis TMK (MtbTMK) has identified compounds with aromatic acid-like scaffolds as effective inhibitors. nih.govmdpi.com These inhibitors bind to a distinct site from the natural substrate, and their efficacy is often improved by optimizing lipophilicity to enhance passage through the bacterial cell wall. acs.org The development of 1-(piperidin-3-yl)thymine amides, for example, has yielded compounds with significant MtbTMK inhibitory activity. nih.gov
Monoamine Oxidase (MAO): MAO enzymes are critical for the metabolism of neurotransmitters. Certain aromatic derivatives, such as 4-(2-methyloxazol-4-yl)benzenesulfonamide, have been shown to be selective inhibitors of the MAO-B isoform. acs.org Molecular docking studies suggest that these inhibitors position themselves within the enzyme's substrate cavity, where specific functional groups (like the sulfonamide group) form key interactions with amino acid residues, preventing the natural substrate from binding. acs.org
| Enzyme Target | Inhibitor Class Example | Key Mechanistic Feature | Observed In Vitro Effect | Reference |
|---|---|---|---|---|
| HDAC6 | 4-Hydroxybenzoic Acids | Coordination to the active site zinc ion. | Increased acetylation of α-tubulin and HSP90α. | nih.gov |
| HDAC6 | Difluoromethyl-1,3,4-oxadiazoles | In-situ hydrolysis to a tight-binding hydrazide derivative. | Potent, irreversible inhibition. | nih.gov |
| Monoamine Oxidase B (MAO-B) | 4-(2-methyloxazol-4-yl)benzenesulfonamide | Binds in substrate cavity, blocking substrate access. | Selective inhibition with an IC50 of 3.47 µM. | acs.org |
| M. tuberculosis Thymidylate Kinase | 1-(Piperidin-3-yl)thymine amides | Non-nucleoside inhibition. | Inhibitory activity against MtbTMPK. | nih.gov |
Beyond enzyme inhibition, fluorinated aromatic compounds can act as modulators of ligand-gated ion channels like the nicotinic acetylcholine (B1216132) receptors (nAChRs). These receptors are crucial for synaptic transmission in the central nervous system.
Derivatives of 2'-fluoro-deschloroepibatidine, which feature a fluorinated pyridine (B92270) ring, have demonstrated very high affinity for the α4β2* nAChR subtype. nih.gov The presence of the fluorine atom, combined with other bulky substituents, was found to interfere with receptor activation, causing the compounds to act as potent antagonists rather than agonists. nih.gov This highlights how subtle changes to the ligand structure can shift its functional effect from activation to blockade.
In a different modulatory mechanism, compounds featuring a 4-fluoro-3-(trifluoromethyl)phenyl group have been identified as positive allosteric modulators (PAMs) of the α7 nAChR. researchgate.net Unlike agonists that bind to the orthosteric site (the acetylcholine binding site), PAMs bind to a distinct, allosteric site on the receptor. This binding enhances the receptor's response to the endogenous agonist, acetylcholine, by mechanisms such as reducing receptor desensitization or increasing the channel's open probability. researchgate.net
| Receptor Target | Compound Class Example | Binding Affinity (Ki) | Modulation Mechanism | Reference |
|---|---|---|---|---|
| α4β2*-nAChR | 2'-Fluoro-3'-(phenyl)deschloroepibatidine | 0.009 nM | Orthosteric site binding; potent antagonist. | nih.gov |
| α7-nAChR | JNJ-1930942 (features a 4-fluoro-3-(trifluoromethyl)phenyl group) | Not Applicable (PAM) | Allosteric site binding; positive allosteric modulator. | researchgate.net |
Role of Fluorination in Modulating Molecular Recognition and Binding Specificity
The strategic incorporation of fluorine into a molecule like this compound profoundly influences its physicochemical properties and subsequent biological interactions. researchgate.net The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts significant metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.comnih.gov
From a molecular recognition standpoint, fluorine's effects are multifaceted:
Increased Lipophilicity: Fluorination of an aromatic ring generally increases its lipophilicity. mdpi.comnih.gov This enhances hydrophobic interactions with nonpolar pockets in protein binding sites, which can significantly increase binding affinity. nih.gov This property also aids in the desolvation process, which is energetically favorable for binding. mdpi.com
Electronic Effects: Fluorine is the most electronegative element, and its presence creates a strong dipole moment in the C-F bond. mdpi.com This can alter the acidity (pKa) of nearby functional groups, such as the carboxylic acid, which in turn affects the molecule's ionization state and its ability to form ionic bonds or hydrogen bonds with the biological target. nih.govmdpi.com
Hydrogen Bonding: While the covalently bound fluorine atom is a poor hydrogen bond acceptor, it can engage in weak C-F···H-X dipolar interactions in specific, well-structured molecular environments where stronger acceptors are absent. nih.gov More significantly, the electron-withdrawing nature of fluorine can enhance the acidity of neighboring C-H or N-H groups, turning them into better hydrogen bond donors.
Conformational Control: Due to its small size (acting as a bioisostere of hydrogen), fluorine introduces minimal steric hindrance. nih.gov However, its electronic properties can create intramolecular interactions, such as an O-H···F bond in 2-fluorobenzoic acid, which can stabilize specific conformers of the molecule, pre-organizing it for optimal binding to a target. nih.gov
Mechanistic Studies of Cellular Uptake and Intracellular Trafficking of Derivatives
The ability of a molecule to exert an intracellular effect depends on its capacity to cross the cell membrane. The physicochemical properties of this compound derivatives, particularly their lipophilicity, are key determinants of this process. The increased lipophilicity conferred by both the fluorine atom and the isopropyl group can enhance the rate of passive diffusion across the lipid bilayer of the cell membrane. nih.govmdpi.com
In addition to passive diffusion, some fluorinated small molecules are recognized by and transported into cells via specific solute carrier proteins. nih.govmdpi.com For example, certain fluorinated amino acid analogues are actively transported into cancer cells by overexpressed transporters like LAT1 and ASCT2. mdpi.com While the specific transporters for this compound are not defined, its structural similarity to other small aromatic acids suggests that carrier-mediated transport is a possible mechanism.
Once inside the cell, the trafficking of these molecules is governed by their interactions with intracellular components. Their lipophilicity may lead to partitioning into lipid-rich environments like the endoplasmic reticulum or mitochondrial membranes. The ultimate fate and localization depend on the molecule's affinity for specific intracellular proteins and organelles. mdpi.com
Exploration of Interactions with Other Biomolecules (e.g., DNA, RNA, Lipids)
Beyond proteins, derivatives of this compound have the potential to interact with other major classes of biomolecules.
Lipids: As discussed, the lipophilic nature of these compounds promotes interaction with the lipid components of cellular membranes. This interaction is not only crucial for cellular uptake but may also modulate membrane properties or the function of membrane-embedded proteins. The strong hydrophobic nature of fluorine-fluorine interactions has been shown to drive the self-assembly of fluorinated molecules, indicating a powerful driving force for partitioning into lipid environments.
DNA and RNA: Fluorinated analogues of nucleobases have been used as probes to study the structure and stability of nucleic acids. nih.govmdpi.com The fluorine atom can influence the conformational properties of the sugar-phosphate backbone and participate in stabilizing interactions within the helical structure. For instance, certain 2'-fluorinated nucleosides have been shown to dramatically stabilize the left-handed Z-DNA conformation even under physiological salt conditions, a feat not observed with native DNA. researchgate.net While this compound itself is not a nucleoside analogue, related fluorinated aromatic systems, such as fluorinated acridines, can function as DNA intercalators, inserting themselves between base pairs. researchgate.net This suggests that the planar, aromatic core of the benzoic acid derivative could potentially interact with the stacked bases of DNA or RNA through non-covalent interactions.
Future Research Directions and Translational Perspectives for 2 Fluoro 4 Propan 2 Yl Benzoic Acid Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of fluorinated aromatic compounds is a cornerstone of medicinal and materials chemistry. Future research should prioritize the development of novel and sustainable methods for the synthesis of 2-Fluoro-4-(propan-2-yl)benzoic acid and its derivatives. Traditional methods for the synthesis of fluorinated benzoic acids often involve harsh reagents and multi-step procedures. A key objective would be to devise more efficient and environmentally benign synthetic routes. This could involve exploring late-stage fluorination techniques or leveraging catalytic methods to improve yield and reduce waste.
Table 1: Potential Synthetic Approaches for this compound
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Late-Stage Fluorination | Allows for the introduction of fluorine at a later stage in the synthesis, increasing molecular diversity. | Development of selective C-H fluorination catalysts. |
| Catalytic Carboxylation | Utilizes CO2 as a renewable C1 source for the carboxyl group. | Design of efficient catalysts for the carboxylation of fluorinated aromatic compounds. |
| Flow Chemistry | Enables precise control over reaction parameters, improving safety and scalability. | Optimization of flow reactor conditions for the synthesis of this compound. |
Advanced Computational Approaches for Predictive Modeling and Lead Optimization
Computational chemistry offers powerful tools for predicting the properties and potential applications of novel compounds. For this compound, advanced computational approaches can be employed for predictive modeling and, should it show biological activity, lead optimization. Density Functional Theory (DFT) calculations, for instance, can predict molecular geometry, electronic properties, and reactivity. semanticscholar.orgnih.gov These theoretical insights can guide experimental work and accelerate the discovery of new applications. Molecular dynamics simulations could also be used to study its interactions with biological macromolecules. ucl.ac.uk
Table 2: Computational Methods for Characterizing this compound
| Computational Method | Predicted Properties | Potential Applications |
| Density Functional Theory (DFT) | Electronic structure, pKa, reactivity descriptors. semanticscholar.orgnih.govsemanticscholar.org | Guiding synthetic strategies, predicting chemical behavior. |
| Molecular Docking | Binding affinity and mode to biological targets. | Virtual screening for potential drug discovery. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Predicting the activity of derivatives for lead optimization. |
Expansion of Scaffold Applications in Chemical Biology and Material Science
The unique combination of a fluoro group and an isopropyl substituent on the benzoic acid scaffold suggests a range of potential applications in both chemical biology and material science. The fluorine atom can enhance metabolic stability and binding affinity in biological systems, while the isopropyl group can influence solubility and molecular packing.
In chemical biology, this scaffold could be explored as a fragment for the development of new bioactive molecules. Fluorinated benzoic acids are known to be precursors for agrochemical and pharmaceutical products. mdpi.comresearchgate.net In material science, the compound could be investigated as a component of liquid crystals or polymers. Substituted benzoic acids have been used in the synthesis of mesogens for liquid crystals and as inhibitors for atomic layer deposition. ossila.commdpi.com
Exploration of New Biological Targets and Pathways for Mechanistic Understanding
Should initial screenings reveal biological activity, a crucial next step would be to identify the specific biological targets and pathways through which this compound exerts its effects. This would involve a combination of biochemical and cell-based assays. For example, if the compound shows antibacterial properties, studies could be undertaken to determine if it inhibits essential bacterial enzymes. nih.gov Similarly, if it exhibits anticancer activity, its effects on key signaling pathways in cancer cells would be investigated. preprints.org Understanding the mechanism of action is fundamental for any potential therapeutic development.
Integration of Multi-Omics Data with Chemical Biological Research
In the event of significant biological activity, an integrated multi-omics approach would provide a systems-level understanding of the cellular response to this compound. This would involve analyzing changes in the transcriptome, proteome, and metabolome of cells or organisms upon treatment with the compound. Such data can reveal the broader biological pathways that are perturbed and can help in identifying both on-target and off-target effects. tudelft.nlmdpi.comnih.govoup.com For example, metabolomics could identify changes in carboxylic acid metabolism, while proteomics could reveal alterations in protein expression related to a specific cellular response.
By pursuing these future research directions, the scientific community can systematically explore the potential of this compound and unlock its full potential in various scientific and translational domains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Fluoro-4-(propan-2-yl)benzoic acid, and how can reaction efficiency be optimized?
- Methodology : A plausible synthesis involves oxidation of a precursor (e.g., 3-fluoro-4-isopropylbenzaldehyde) using NaClO₂ in the presence of sulfamic acid and acetonitrile/water solvent. Reaction optimization includes controlling stoichiometry (e.g., 1.1 eq NaClO₂), temperature (room temperature), and post-reaction quenching with Na₂SO₃ to minimize byproducts. Purification via ethyl acetate extraction and recrystallization yields high-purity product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm aromatic proton environments and substituent effects (e.g., fluorine-induced deshielding) .
- LC-APCI-MS : Verify molecular weight (182.19 g/mol) and isotopic patterns to confirm purity .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3000 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .
Q. How does the fluorine substituent influence the compound’s acidity compared to non-fluorinated analogs?
- Methodology : Perform potentiometric titration in aqueous/organic solvents to measure pKa. The electron-withdrawing fluorine at the ortho position increases acidity by stabilizing the deprotonated form via inductive effects. Compare with methyl or chloro analogs to quantify substituent effects .
Advanced Research Questions
Q. How can SHELX software be applied in the crystallographic analysis of fluorinated benzoic acid derivatives?
- Methodology : Use SHELXL-97 for refinement against high-resolution X-ray data. Key steps include:
- Data Collection : Employ a Bruker APEX-II diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Apply direct methods (SHELXS) for phase determination, followed by full-matrix least-squares refinement.
- Validation : Analyze R-factors (<5%), residual electron density, and Hirshfeld surfaces to assess accuracy. Fluorine atoms require anisotropic displacement parameters due to their high electron density .
Q. What strategies mitigate competing reactions (e.g., decarboxylation) during functionalization of this compound?
- Methodology :
- Protection of Carboxylic Acid : Use methyl esters or silyl groups to prevent decarboxylation during harsh conditions (e.g., Friedel-Crafts alkylation).
- Temperature Control : Conduct reactions below 80°C to minimize thermal degradation.
- Catalyst Selection : Employ Pd-based catalysts for selective coupling reactions, avoiding strong bases that promote side reactions .
Q. How does the isopropyl group affect the compound’s pharmacokinetic properties in preclinical studies?
- Methodology :
- LogP Measurement : Determine octanol-water partition coefficients to assess lipophilicity. The isopropyl group increases LogP compared to smaller alkyl chains, enhancing membrane permeability.
- In Vitro Assays : Evaluate metabolic stability using liver microsomes. Steric hindrance from the isopropyl group may reduce cytochrome P450-mediated oxidation .
Q. What computational methods predict the regioselectivity of electrophilic aromatic substitution in fluorinated benzoic acids?
- Methodology :
- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to model electron density maps. Fluorine directs electrophiles to the para position relative to itself, while the isopropyl group acts as a weak ortho/para director.
- NBO Analysis : Quantify charge distribution to rationalize substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
